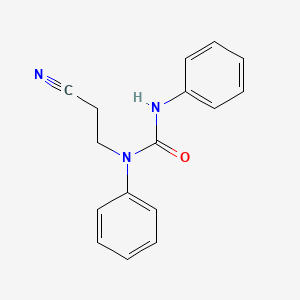

1-(2-Cyanoethyl)-1,3-diphenylurea

Description

Properties

IUPAC Name |

1-(2-cyanoethyl)-1,3-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-12-7-13-19(15-10-5-2-6-11-15)16(20)18-14-8-3-1-4-9-14/h1-6,8-11H,7,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNCHZPQWWKHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)N(CCC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-cyanoethyl)-N,N’-diphenylurea can be synthesized through several methods. One common approach involves the reaction of diphenylurea with acrylonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the cyanoethyl group to the urea moiety.

Industrial Production Methods

In industrial settings, the production of N-(2-cyanoethyl)-N,N’-diphenylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N,N’-diphenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(2-cyanoethyl)-N,N’-diphenylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N,N’-diphenylurea exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl groups contribute to the compound’s stability and overall chemical properties.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below compares 1-(2-Cyanoethyl)-1,3-diphenylurea with structurally related urea derivatives:

*LogP values estimated via fragment-based methods or software tools (e.g., ChemDraw).

Key Observations :

- The cyanoethyl group reduces LogP compared to lipophilic substituents (e.g., cyclohexyl), suggesting improved aqueous solubility .

- The dual phenyl groups in 1,3-diphenylurea contribute to higher LogP (3.2) than the cyanoethyl analog (~2.8), indicating a balance between hydrophobicity and polarity .

Research Findings and Gaps

- Structural Uniqueness: The combination of diphenyl and cyanoethyl groups distinguishes this compound from analogs like 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, which prioritize halogenated aromatic interactions .

- Data Limitations: No direct studies on this compound’s bioactivity are cited.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Cyanoethyl)-1,3-diphenylurea, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a two-step process:

Condensation Reaction : React phenyl isocyanate with 2-cyanoethylamine in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine (1.2 eq) as a catalyst at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours .

Purification : Recrystallize the crude product using ethanol/water (70:30 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

Optimization Tips :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve yield but require rigorous drying.

- Temperature Control : Lower temperatures reduce side reactions (e.g., urea dimerization).

- Catalyst Screening : Test alternatives like DMAP for accelerated kinetics.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : A strong C≡N stretch at 2240–2260 cm⁻¹ confirms the cyanoethyl group. Urea carbonyl (C=O) absorbs at 1640–1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 292.1 (calculated for C₁₆H₁₄N₃O).

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for permeation resistance) and safety goggles. Use a fume hood to avoid dust inhalation .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap and water for 15 minutes; monitor for irritation .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Analysis : Test a broader concentration range (e.g., 1–100 µM) to identify non-linear effects, as seen in cytokinin activity studies .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Contaminants like unreacted isocyanate may skew bioassays.

- Replicate Under Controlled Conditions : Standardize cell culture media (e.g., Murashige-Skoog medium for plant studies) and incubation times .

Advanced: What computational strategies model the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to BACE1 (PDB ID: 2WJO). The cyanoethyl group may occupy the S3 subpocket via hydrophobic interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-311G** level to predict vibrational frequencies (e.g., C≡N stretch at 2260 cm⁻¹) and electrostatic potential maps .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayer systems (e.g., blood-brain barrier penetration).

Advanced: How does the 2-cyanoethyl group alter the properties of 1,3-diphenylurea derivatives?

Methodological Answer:

- Physicochemical Effects :

- Biological Impact :

- The cyanoethyl moiety may improve blood-brain barrier permeability in neuroactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.